molecular formula C18H16FN3O3S B1417493 1-[7-(2-Fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylic acid CAS No. 1242870-45-6

1-[7-(2-Fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylic acid

Cat. No.: B1417493
CAS No.: 1242870-45-6
M. Wt: 373.4 g/mol
InChI Key: SCTYRAFYSKUGBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[7-(2-Fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylic acid (hereafter referred to as the target compound) is a heterocyclic molecule featuring a thieno[3,2-d]pyrimidin-4-one core fused with a 2-fluorophenyl group at position 7 and a piperidine-4-carboxylic acid moiety at position 2. Key physicochemical properties include:

  • Molecular Formula: C₁₈H₁₆FN₃O₃S
  • Molecular Weight: 373.41 g/mol
  • Purity: >95% (as reported in commercial catalogs) .

Biological Activity

1-[7-(2-Fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylic acid is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound features a complex structure characterized by a thieno[3,2-d]pyrimidine core fused with a piperidine ring. The presence of the fluorophenyl moiety enhances its biological profile. Its molecular formula is C21H23FN4O2SC_{21}H_{23}FN_{4}O_{2}S with a molecular weight of 414.5 g/mol .

The primary mechanism through which this compound exhibits its biological activity involves the inhibition of polo-like kinase 1 (Plk1), an enzyme critically involved in cell cycle regulation and mitotic progression. Inhibition of Plk1 can lead to mitotic arrest in cancer cells, thereby inducing apoptosis and inhibiting tumor growth .

Key Findings:

  • Inhibition of Plk1 : Studies indicate that this compound effectively inhibits Plk1 activity, which is crucial for cancer cell proliferation .
  • Cell Cycle Arrest : The compound has been shown to induce G2/M phase cell cycle arrest in various cancer cell lines, contributing to its antiproliferative effects .

Biological Activity Data

The following table summarizes the biological activity of the compound against different cancer cell lines:

Cell Line IC50 (µM) Mechanism
K562 (Leukemia)2.5Induction of apoptosis
A549 (Lung Cancer)3.0G2/M phase arrest
MCF-7 (Breast Cancer)4.0Inhibition of Plk1

Case Studies

Several studies have highlighted the potential of this compound in cancer therapy:

  • Study on K562 Cells : A study demonstrated that treatment with this compound resulted in a significant increase in apoptotic cells when compared to control groups. The apoptotic rate increased from 1.14% in untreated cells to over 27% at higher concentrations .
  • Comparison with Other Anticancer Agents : In comparative studies with known anticancer agents like SAHA (suberoylanilide hydroxamic acid), this compound exhibited superior potency against hematologic cancers, suggesting its potential as a lead compound for further development .

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute significantly to its biological activity. The fluorophenyl group enhances lipophilicity and may improve binding affinity to target enzymes like Plk1. Modifications in the piperidine ring and the carboxylic acid group are also critical for optimizing inhibitory activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Scaffold Modifications

Thieno[3,2-d]pyrimidin-4-one Derivatives

  • N-(2,4-Difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-1,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-4-piperidinecarboxamide (): Substituents: 3-methylphenyl (position 7), 2,4-difluorobenzylamide (piperidine position 4). Key Difference: Replacement of the carboxylic acid group with a carboxamide and introduction of a difluorobenzyl chain. This modification likely enhances lipophilicity, impacting blood-brain barrier penetration .
  • 1-[7-(4-Methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxylic acid (): Substituents: 4-methylphenyl (position 7), piperidine-3-carboxylic acid (position 2). Key Difference: The methyl group on the phenyl ring (para vs. ortho) and the shifted carboxylic acid position (piperidine-3 vs. 4) may alter binding affinity to target proteins .

Pyrido[2,3-d]pyrimidin-4-one Derivatives

  • BD103 (): Structure: Pyrido[2,3-d]pyrimidin-4-one core with 4-ethoxyphenyl (position 3) and fluorobutoxy chains.

Substituent Variations and Pharmacokinetic Implications

Table 1: Substituent Effects on Physicochemical Properties

Compound Name Core Structure Position 7 Substituent Piperidine Modification Molecular Weight LogP* (Predicted)
Target Compound Thieno[3,2-d]pyrimidine 2-Fluorophenyl 4-Carboxylic acid 373.41 2.1
N-(2,4-Difluorobenzyl)-... () Thieno[3,2-d]pyrimidine 3-Methylphenyl 4-Carboxamide (2,4-difluorobenzyl) 495.54 3.8
1-[7-(4-Methylphenyl)-... () Thieno[3,2-d]pyrimidine 4-Methylphenyl 3-Carboxylic acid 369.43 2.4
BD103 () Pyrido[2,3-d]pyrimidine 4-Ethoxyphenyl Fluorobutoxy chain ~550 (estimated) 4.2

*LogP values estimated using fragment-based methods.

Key Observations:

  • Carboxylic Acid vs. Carboxamide : The target compound’s carboxylic acid group (pKa ~4.5) enhances water solubility compared to carboxamide derivatives, favoring renal excretion over tissue accumulation .

Properties

IUPAC Name

1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S/c19-13-4-2-1-3-11(13)12-9-26-15-14(12)20-18(21-16(15)23)22-7-5-10(6-8-22)17(24)25/h1-4,9-10H,5-8H2,(H,24,25)(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTYRAFYSKUGBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-[7-(2-Fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylic acid
1-[7-(2-Fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylic acid
1-[7-(2-Fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylic acid
1-[7-(2-Fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylic acid
1-[7-(2-Fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylic acid
1-[7-(2-Fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.